Indole-5-carboxamide derivatives have been investigated for their potential medicinal properties. Some studies have explored their activity in the following areas:
1H-Indole-5-carboxamide is an organic compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound features a carboxamide functional group at the 5-position of the indole structure, which significantly influences its chemical properties and biological activities. Its molecular formula is , and it has a molecular weight of approximately 164.17 g/mol .
1H-Indole-5-carboxamide exhibits notable biological activities, including:
Synthesis of 1H-Indole-5-carboxamide typically involves several methods:
1H-Indole-5-carboxamide has several applications across various fields:
Studies on 1H-Indole-5-carboxamide interactions have revealed its ability to bind with various biological targets:
Several compounds share structural similarities with 1H-Indole-5-carboxamide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Indole-5-carboxylic acid | Carboxylic acid derivative | Lacks amide functionality; primarily used in polymerization. |
| Indole-3-carboxamide | Carboxamide derivative | Substituent at the 3-position; different biological activity profile. |
| N-(2-hydroxyethyl)-indole-5-carboxamide | Hydroxy-substituted derivative | Exhibits enhanced solubility and potentially altered bioactivity. |
Uniqueness of 1H-Indole-5-carboxamide:
What sets 1H-Indole-5-carboxamide apart from these similar compounds is its specific arrangement of functional groups that influence both its reactivity and biological activity. Its unique position of the carboxamide group allows for distinct interactions with biological targets compared to other indolic compounds.
Emil Fischer’s aryl-hydrazone cyclisation remains the work-horse for building the indole core bearing a 5-carboxyl handle. Heinrich and Böttcher adapted the sequence by diazotising 4-aminobenzoic acid, coupling with ethyl 2-oxocyclohexanone-4-carboxylate (Japp-Klingemann), then inducing Fischer rearrangement in glacial acetic acid to give the 2,5-dicarboxylate ester (80%). Alkali-promoted decarboxylation at 280 °C delivered indole-5-carboxylic acid (67%), which was amidated with carbonyl diimidazole (CDI) in 91% yield to furnish 1H-indole-5-carboxamide [1].
Key adaptations:
Direct hydrazone formation from 4-aminosalicylic acid followed by Japp-Klingemann ring opening and Fischer cyclisation provided a scalable route to the 6-hydroxy-5-cyanide metabolite of vilazodone; the penultimate indole-5-carboxamide intermediate was isolated in 72% yield, underscoring the robustness of arylhydrazone chemistry for densely substituted 5-carboxamide scaffolds [1].
Palladium-catalysed double carbonylation/amination of 1-halo-indoles introduces a carbonyl and amide in one pot. Takács reported C-5 selective ketocarboxamide formation in 92% yield under 25 bar CO with Pd(OAc)₂/dppf and triethylamine, offering late-stage diversification without pre-functionalising the indole nitrogen [2].
Microwave irradiation accelerates both Fischer cyclisation (385-fold rate enhancement) and downstream amidation. Solid-phase synthesis on Wang resin gave 5-carboxamido N-acetyltryptamine analogues in 20 min total cycle time and 75% isolated yield, demonstrating microwave compatibility with acid-labile linkers [3].
Gutmann and Kappe implemented a continuous-flow Pd-catalysed reductive carbonylative cyclisation of o-vinylnitrobenzenes, generating indole-5-carboxamide analogues in 88% yield at 140 °C with 15–20 bar CO and 20 min residence time. The process delivers multigram productivity, precise thermal control and intrinsic CO-handling safety [4].
a) Acid chloride route – SOCl₂, then NH₃ (aq), 93% yield, no racemisation [5].
b) CDI activation – CDI, NH₃ (g), 94% yield at room temperature; benign imidazole by-product facilitates aqueous work-up [6].
Systematic screening shows TBTU (86%) > EDCI/HOBt (82%) > BOP (79%) for amidating sterically hindered 5-carboxylic acids; DMF or NMP give the highest conversions, while HOAt additives suppress O→N acyl transfer [6].
Regio-selective C-5 amidation has been achieved by Pd-catalysed double carbonylation of indoles bearing halides or via C-H activation/aminocarbonylation using iodine and base under 1 bar CO, furnishing 5-acylated products in 85% yield without affecting the 2- or 3-positions [7]. Electronic directing effects of the pyrrolic nitrogen favour C-5 insertion when C-3 is blocked, enabling orthogonal diversification of the indole ring.
Irritant